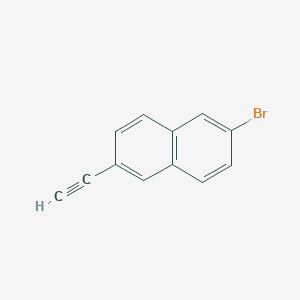![molecular formula C8H12O3 B6167707 (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2694056-79-4](/img/no-structure.png)
(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid, commonly known as MOB, is an important organic compound that has a wide range of applications in scientific research. MOB has been studied extensively for its unique properties and its ability to act as a catalyst in chemical reactions. MOB has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives. In addition, MOB has been studied for its potential use in the treatment of certain diseases and disorders.
科学研究应用
MOB has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives. In addition, MOB has been studied for its potential use in the treatment of certain diseases and disorders. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. MOB has also been studied for its potential use in the development of new drugs and drug delivery systems.
作用机制
MOB is believed to act as a catalyst in chemical reactions. It is believed to act by increasing the rate of reaction, which in turn increases the efficiency of the reaction. In addition, MOB is believed to act by increasing the solubility of certain compounds, which allows them to be more easily absorbed by the body.
Biochemical and Physiological Effects
MOB has a wide range of biochemical and physiological effects. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, MOB has been studied for its potential use in the treatment of certain diseases and disorders. It has been shown to have a positive effect on the immune system and to have a protective effect against certain types of cancer.
实验室实验的优点和局限性
The use of MOB in lab experiments has several advantages. It is a relatively inexpensive compound and is easily accessible. In addition, it is a relatively safe compound and has a low toxicity level. However, there are some limitations to the use of MOB in lab experiments. It is not very soluble in water and can be difficult to work with in certain types of reactions. In addition, it can be difficult to accurately measure its concentration in solution.
未来方向
MOB has a wide range of potential applications in scientific research. Further research is needed to explore its potential uses in the synthesis of new drugs and drug delivery systems. In addition, further research is needed to explore its potential use in the treatment of certain diseases and disorders. Additionally, further research is needed to explore its potential use in the development of new catalysts and new synthetic methods. Finally, further research is needed to explore its potential use in the development of new materials and technologies.
合成方法
MOB is synthesized via the reaction of ethyl acetate and aqueous sodium hydroxide. The reaction results in the formation of a complex mixture of compounds, including MOB. The reaction is typically conducted in a sealed vessel at a temperature of 60-70°C. The reaction is usually complete within 24 hours. The reaction can be monitored by thin layer chromatography (TLC) to ensure that the desired product is formed.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a methyl group, and carboxylation of the ring system.", "Starting Materials": ["Cyclopentadiene", "Methyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether"], "Reaction": ["Cyclopentadiene is reacted with methyl acrylate in the presence of sodium hydride to form a bicyclic intermediate.", "The intermediate is then brominated using bromine to introduce a bromine atom at the bridgehead position.", "Sodium borohydride is used to reduce the intermediate to form the corresponding alcohol.", "The alcohol is then carboxylated using carbon dioxide in the presence of hydrochloric acid to form the carboxylic acid.", "The carboxylic acid is then converted to the desired product by treatment with sodium hydroxide in ethanol and diethyl ether."] } | |
CAS 编号 |
2694056-79-4 |
产品名称 |
(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
分子式 |
C8H12O3 |
分子量 |
156.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



